molecular formula C8H11NO B2582265 (2R)-2-Pyridin-3-ylpropan-1-ol CAS No. 2248183-06-2

(2R)-2-Pyridin-3-ylpropan-1-ol

Cat. No.: B2582265
CAS No.: 2248183-06-2
M. Wt: 137.182
InChI Key: UWGLUJFAHOUNKV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Pyridin-3-ylpropan-1-ol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyridine heterocycle, a privileged scaffold found in over 85% of FDA-approved pharmaceutical molecules due to its favorable pharmacokinetic properties and ability to participate in hydrogen bonding . The specific (R)-enantiomer is particularly valuable for constructing stereoselective targets. Pyridine-3-yl derivatives demonstrate documented research applications, including serving as core structural components in novel antibacterial agents. For instance, such derivatives have been developed as 2-oxazolidinone antibiotics active against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The pyridine ring acts as a bioisostere for benzene, often enhancing the physicochemical and biological activity profiles of research compounds . Furthermore, related pyridine-containing structures are investigated for their potential to inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism relevant for studying drug-induced phospholipidosis . This product is intended for research applications as a synthetic intermediate or for structure-activity relationship studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-pyridin-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGLUJFAHOUNKV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Pyridin-3-ylpropan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with pyridine-3-carboxaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other efficient separation techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-Pyridin-3-ylpropan-1-ol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Pyridine-3-carboxylic acid or pyridine-3-ketone.

    Reduction: (2R)-2-Pyridin-3-ylpropane.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-Pyridin-3-ylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.

Medicine:

    Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Pyridin-3-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Alcohols

3-(2-Aminopyridin-3-yl)propan-1-ol

  • Structure: Features a pyridin-3-yl group substituted with an amino group at position 2, attached to a linear propan-1-ol chain.
  • Key Differences: The amino group at pyridine-C2 introduces enhanced hydrogen-bonding capacity compared to the unsubstituted pyridin-3-yl group in the target compound. Higher molecular weight (152.19 g/mol) due to the amino substituent.
  • Commercial Availability : Priced at $400/g (1 g scale), suggesting specialized use in niche synthetic applications.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Structure : Contains a propargyl alcohol (prop-2-yn-1-ol) chain linked to a pyridin-2-yl ring with dimethoxy groups at positions 5 and 4.
  • Key Differences :
    • The propargyl alcohol introduces a triple bond, increasing rigidity and reactivity compared to the saturated propan-1-ol chain in the target compound.
    • Dimethoxy groups enhance lipophilicity and may influence electronic properties of the pyridine ring.

2-(2-Hydroxyethoxy)pyridin-3-ol

  • Structure : A pyridin-3-ol derivative with a 2-hydroxyethoxy substituent at position 2.
  • Lack of a stereogenic center simplifies synthesis compared to the chiral target compound.

3-(Pyrrolidin-3-yl)prop-2-en-1-ol

  • Structure : Combines a pyrrolidine ring (saturated five-membered amine) with a propen-1-ol chain.
  • Key Differences: The pyrrolidine ring, a non-aromatic heterocycle, confers basicity and conformational flexibility absent in pyridine derivatives. The allylic alcohol moiety (prop-2-en-1-ol) may exhibit distinct reactivity in oxidation or conjugation reactions.

Structural and Functional Comparison Table

Compound Name Pyridine Substituents Alcohol Chain Key Features Molecular Weight (g/mol) CAS Number
(2R)-2-Pyridin-3-ylpropan-1-ol None (pyridin-3-yl) Chiral propan-1-ol Stereogenic center, unsubstituted ring Not available Not provided
3-(2-Aminopyridin-3-yl)propan-1-ol 2-Amino, pyridin-3-yl Linear propan-1-ol Amino group enhances polarity 152.19 89226-78-8
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-Dimethoxy, pyridin-2-yl Propargyl alcohol Triple bond, lipophilic substituents Not available Not provided
2-(2-Hydroxyethoxy)pyridin-3-ol 2-Hydroxyethoxy, pyridin-3-ol Ethylene glycol chain Diol structure, high hydrophilicity Not available Not provided
3-(Pyrrolidin-3-yl)prop-2-en-1-ol Pyrrolidin-3-yl Allylic alcohol Non-aromatic heterocycle, allylic OH Not available 1899050-27-1

Discussion of Comparative Features

  • Stereochemical Complexity: The (R)-configuration in the target compound may confer distinct binding affinities in chiral environments, such as enzyme active sites, compared to non-chiral analogs like 2-(2-hydroxyethoxy)pyridin-3-ol.
  • Electronic Effects: Substituents like amino (in 3-(2-aminopyridin-3-yl)propan-1-ol) or methoxy groups (in dimethoxy derivatives) modulate pyridine’s electron-deficient nature, influencing reactivity in nucleophilic or electrophilic reactions.
  • Commercial Viability: High cost of 3-(2-aminopyridin-3-yl)propan-1-ol suggests that the target compound, if synthetically challenging, may also require premium pricing.

Biological Activity

(2R)-2-Pyridin-3-ylpropan-1-ol, a chiral compound characterized by a pyridine ring and a hydroxyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and applications in pharmaceutical development.

The molecular formula of this compound is C10_{10}H13_{13}N1_{1}O1_{1}. The presence of the hydroxyl group allows for hydrogen bonding, while the pyridine moiety can engage in π-π interactions, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites through hydrogen bonds. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways. Its stereochemistry plays a critical role in determining the specificity and affinity for these targets.

Enzyme Inhibition Studies

Research indicates that this compound is effective in enzyme inhibition studies. For instance, studies have demonstrated that it can inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Pharmacological Applications

The compound has been explored as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders and other conditions. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules that exhibit biological activity .

Comparative Studies with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer (2S)-2-Pyridin-3-ylpropan-1-ol and other structural analogs:

Compound NameStructure TypeUnique Features
(2S)-2-Pyridin-3-ylpropan-1-olEnantiomerDifferent biological activities due to chirality
Pyridine-3-methanolAlcoholLacks chiral center; different reactivity profile
2-Pyridin-3-ylpropanamineAmineDistinct chemical properties; used in different applications

These comparisons highlight how variations in stereochemistry and functional groups can significantly influence biological activity.

Case Studies

Several case studies have investigated the pharmacokinetics and biological effects of this compound:

  • Anti-inflammatory Activity : A study focused on the compound's ability to inhibit leukotriene B4 receptors demonstrated significant effects on inflammatory responses in vitro and in vivo. The compound showed an IC50 value indicating potent inhibition compared to control substances .
  • Neuroprotective Effects : Research into neurological applications revealed that this compound could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative disease therapies.

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